Dichloroacetic acid

C2H2Cl2O2

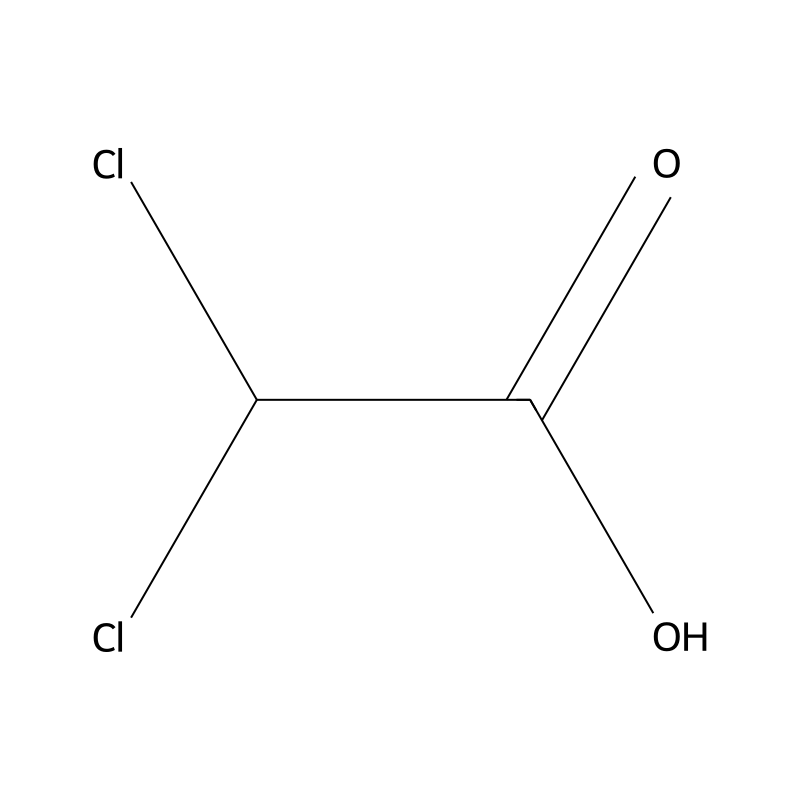

CHCl2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H2Cl2O2

CHCl2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride

Solubility in water: miscible

Synonyms

Canonical SMILES

Lactic Acidosis Treatment

Field: Medical Science

Application: DCA has been used as a therapeutic agent to treat lactic acidosis.

Cancer Treatment

Field: Oncology

Application: DCA has been used in experimental treatments for various types of cancer It’s believed to work by altering the metabolism of cancer cells.

Method: The treatment involves the administration of DCA, often in combination with other cancer treatments.

Neuropathy Treatment

Dichloroacetic acid is an organic compound with the formula CHCl₂CO₂H. It is a member of the chloroacetic acids family, characterized by the replacement of two hydrogen atoms in acetic acid with chlorine atoms. This modification increases its acidity compared to acetic acid, allowing it to fully dissociate into dichloroacetate in aqueous solutions. With a pKa of approximately 1.35, dichloroacetic acid is classified as a strong organic acid and is highly corrosive, causing severe damage to tissues upon contact or inhalation .

The mechanism of action of DCA depends on the specific context. In some studies, DCA has been shown to inhibit pyruvate dehydrogenase kinase (PDK) []. PDK is an enzyme that regulates the conversion of pyruvate to acetyl-CoA, a key step in cellular energy production. By inhibiting PDK, DCA may increase the activity of pyruvate dehydrogenase and potentially alter cellular metabolism.

Dichloroacetic acid exhibits typical behavior for halogenated organic acids. It can act as an alkylating agent and readily forms esters. The compound reacts violently with bases and is incompatible with strong oxidizing agents . Notably, it can be hydrolyzed to produce various chlorinated by-products, and it has been identified as a significant contaminant in chlorinated drinking water .

Dichloroacetic acid can be synthesized through several methods:

- Reduction of Trichloroacetic Acid: This method involves reducing trichloroacetic acid using various reducing agents.

- Reaction with Chloral Hydrate: It can also be produced by reacting chloral hydrate with sodium or potassium cyanide followed by acidification with hydrochloric acid.

- Hydrolysis of Pentachloroethane: This method utilizes concentrated sulfuric acid for hydrolysis.

- Oxidation of 1,1-Dichloroacetone: This involves oxidation using nitric acid and air .

Dichloroacetic acid has several applications:

- Pharmaceutical Use: Salts of dichloroacetic acid are employed in medicine for their ability to inhibit pyruvate dehydrogenase kinase, which plays a crucial role in glucose metabolism.

- Laboratory Reagent: It is used as a precipitant for macromolecules such as proteins.

- Industrial

Research on the interactions of dichloroacetic acid primarily focuses on its metabolic pathways and effects on cellular processes. It has been shown to elicit responses involving oxidative stress and lipid peroxidation in liver tissues. Its metabolites include oxalic and glycolic acids, which are excreted via urine in both humans and rodents .

Dichloroacetic acid is often compared with other halogenated acetic acids due to its unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chloroacetic Acid | C₂H₃ClO₂ | Less acidic than dichloroacetic acid; used in synthesis |

| Trichloroacetic Acid | C₂HCl₃O₂ | More potent alkylating agent; used in chemical peeling |

| Monochloroacetic Acid | C₂H₄ClO₂ | Used in the production of herbicides; less corrosive |

| Bromoacetic Acid | C₂H₄BrO₂ | Similar reactivity but less studied for biological activity |

Dichloroacetic acid stands out due to its strong acidity, potential therapeutic applications against cancer, and its unique metabolic pathways compared to these similar compounds .

Conformational Analysis and Intramolecular Interactions

Matrix-isolation infrared spectroscopy studies combined with ab initio calculations have revealed the existence of multiple conformational forms of dichloroacetic acid [4] [5]. Two s-cis (C-O) conformations differing by internal rotation about the carbon-carbon bond and one s-trans form have been identified in argon and krypton matrices. The skew/s-cis conformer, characterized by a hydrogen-carbon-carbonyl dihedral angle of approximately 144°, converts to the most stable syn/s-cis conformer (hydrogen-carbon-carbonyl dihedral angle of 0°) upon irradiation in the hydroxyl stretch region [4] [5].

Hydrogen Bonding and Intermolecular Interactions

Quantum theory of atoms in molecules analysis has revealed that dichloroacetic acid molecules engage in complex intermolecular interactions [6]. The molecules form hydrogen-bonded dimers through oxygen-hydrogen···oxygen interactions, with a partial covalent character attributed to these hydrogen bonds. Additional weak intermolecular interactions include carbon-hydrogen···oxygen, chlorine···oxygen, and chlorine···chlorine contacts that are primarily electrostatic in nature [6]. Under pressure conditions, hydrogen-bonded dimers exhibit unique patterns of halogen···halogen contacts, with oxygen-hydrogen···oxygen bond distances ranging from 2.674 Å at 0.1 GPa to 2.632 Å at 1.4 GPa [7].

Bonding Characteristics

The molecule contains a total of seven bonds, comprising five non-hydrogen bonds, one multiple bond (carbon-oxygen double bond), one carboxylic acid functional group, and one hydroxyl group [8]. The electronic structure features characteristic carbon-chlorine and carbon-oxygen bonds, with the carboxyl group exhibiting typical acid functionality that contributes to the compound's strong acidic character.

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of dichloroacetic acid shows distinctive chemical shifts corresponding to the unique hydrogen environments within the molecule. The ¹H nuclear magnetic resonance spectrum displays signals characteristic of the dichloromethyl hydrogen (CHCl₂) and the carboxyl hydrogen (COOH) [9].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon environments within the dichloroacetic acid structure. The carbonyl carbon typically appears in the chemical shift range of 170-185 parts per million, consistent with carboxylic acid functionality [10]. The dichloromethyl carbon exhibits a characteristic downfield shift due to the deshielding effect of the two electronegative chlorine atoms.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes that provide structural information about dichloroacetic acid [4]. The spectrum spans the range 4000-400 cm⁻¹ and exhibits specific absorption bands corresponding to different functional groups within the molecule. The hydroxyl stretch of the carboxyl group appears as a broad absorption, while the carbonyl stretch manifests as a strong, sharp peak characteristic of carboxylic acid functionality.

Matrix-isolation studies have shown that different conformers of dichloroacetic acid produce distinct infrared spectral patterns. The syn/s-cis conformer, being the most stable form, dominates the spectral features under normal conditions. The carbonyl stretching frequency varies between conformers due to intramolecular field interactions, with carbon-oxygen···oxygen-hydrogen interactions in s-cis forms and carbon-oxygen···carbon-chlorine interactions in skew conformers affecting the relative frequencies [4].

Ultraviolet-Visible Spectroscopy

Dichloroacetic acid, as a simple halogenated carboxylic acid, does not possess extended conjugation or chromophoric groups that would result in significant absorption in the ultraviolet-visible region. The compound is characterized by sigma bonds and localized electron systems, which typically absorb in the far ultraviolet region below 200 nanometers [11]. The absence of aromatic rings or extended pi systems limits its ultraviolet-visible spectroscopic utility for structural characterization.

Thermodynamic Properties

Melting Point, Boiling Point, and Phase Behavior

Dichloroacetic acid exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular interactions. The melting point ranges from 9-11°C, indicating that the compound exists as a low-melting crystalline solid at room temperature [12] [3] [13] [14] [15]. Some sources report slight variations, with additional polymorphic forms showing melting points at -4°C [3].

The boiling point is consistently reported as 194°C at standard atmospheric pressure [12] [3] [13] [14] [15]. This relatively high boiling point, compared to acetic acid (118°C), reflects the increased molecular weight and stronger intermolecular interactions resulting from the presence of chlorine substituents.

Vapor Pressure and Volatility

The vapor pressure of dichloroacetic acid at 20°C is measured as 0.19 mmHg (0.142 mmHg in some sources) [16] [15] [17], while at 25°C it increases to 0.196 mmHg [16]. These values indicate moderate volatility under ambient conditions. The vapor density is reported as 4.4-4.5 times that of air [14] [18], reflecting the substantial molecular weight contribution from the chlorine atoms.

Density and Refractive Index

The liquid density at 20°C is consistently measured as 1.5634 g/cm³ [12] [3] [13] [15], indicating a substantially higher density than water due to the heavy chlorine atoms. The refractive index at 22°C is 1.4659 [3] [15], providing additional physical characterization data for identification and purity assessment.

Thermochemical Properties

Calorimetric studies have provided important thermochemical data for dichloroacetic acid. The enthalpy of combustion is measured as -624 ± 4 kJ/mol [19], while the standard enthalpy of formation is -496.3 kJ/mol [17]. The heat capacity of the liquid phase over the temperature range 291-323 K is 207 J/(mol·K) [19].

Additional thermal properties include a flash point greater than 230°F (>110°C) [14] [15] and a viscosity of 4.696 mm²/s [15]. These parameters are essential for understanding the compound's thermal behavior and safety considerations in handling and storage.

Solubility and Partition Coefficients

Aqueous Solubility

Dichloroacetic acid demonstrates exceptional water solubility, being completely miscible with water [3] [13] [20] [21] [17]. The high aqueous solubility, reported as greater than or equal to 100 mg/mL at 15°C [20], results from the compound's strong polar character and its ability to form hydrogen bonds with water molecules through its carboxyl group.

Organic Solvent Solubility

The compound exhibits broad solubility in organic solvents, being miscible with ethanol, diethyl ether, and acetone [3] [21] [17]. This extensive solubility profile reflects the compound's amphiphilic character, possessing both polar (carboxyl) and nonpolar (dichloromethyl) components. However, it shows only slight solubility in carbon tetrachloride [17], indicating limitations in highly nonpolar environments.

Partition Coefficients

The octanol/water partition coefficient, expressed as log P, is 0.92 [21]. This positive value indicates a slight preference for the organic phase over the aqueous phase, reflecting the contribution of the dichloromethyl group to the molecule's hydrophobic character. The partition coefficient is fundamental for understanding the compound's distribution behavior in biological and environmental systems.

Acid-Base Properties

Dichloroacetic acid exhibits strong acidic character with a dissociation constant (pKa) ranging from 1.35 to 1.48 at 25°C [13] [15] [21] [17]. This low pKa value, significantly lower than acetic acid (pKa = 4.76), results from the electron-withdrawing effect of the two chlorine atoms, which stabilize the conjugate base through inductive effects. In aqueous solution at a concentration of 129 g/L at 20°C, the compound produces a pH of 1.2 [15] [18], confirming its classification as a strong organic acid.

Reactivity and Stability in Aqueous Systems

Hydrolysis and Thermal Decomposition

Dichloroacetic acid undergoes thermal hydrolysis under elevated temperature conditions, with the activation energy for the process measured as approximately 105 kJ/mol in water [22] [23]. The hydrolysis mechanism involves the sequential removal of chlorine atoms from the dichloromethyl group, leading to the formation of glyoxylic acid as an intermediate product. The final products of complete hydrolysis include oxalic acid and glycolic acid, which are formed through a Cannizzaro reaction involving two glyoxylic acid molecules [22] [23].

The hydrolysis rate can be enhanced through the use of alternative solvents, with 90% ethanol solution reducing the activation energy to approximately 80 kJ/mol [22] [23]. Base-catalyzed thermal hydrolysis at temperatures around 75°C achieves complete dechlorination, with both chlorine atoms being removed from the molecular structure.

Aqueous Stability and Dissociation

In aqueous systems, dichloroacetic acid exists primarily in its ionized form (dichloroacetate) due to its low pKa value [21] [24]. Under normal drinking water pH conditions (6-9), the compound occurs almost exclusively as the dichloroacetate anion, with the equilibrium heavily favoring the ionized species [24]. This ionization behavior significantly influences the compound's environmental fate and biological interactions.

Chemical Reactivity

The chemical reactivity of dichloroacetic acid is characteristic of halogenated carboxylic acids, functioning as an alkylating agent [13]. The compound readily forms esters and participates in various nucleophilic substitution reactions. The electron-withdrawing effect of the chlorine atoms enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack and subsequent chemical transformations.

Environmental Stability

Dichloroacetic acid demonstrates moderate stability in aqueous environmental systems, though it is subject to various degradation pathways including hydrolysis, biodegradation, and photochemical processes. The compound's high water solubility and ionic character at environmental pH values influence its mobility and persistence in aquatic systems. Understanding these stability characteristics is crucial for assessing environmental fate and designing appropriate treatment strategies for contaminated systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂Cl₂O₂ | [1] [2] [3] |

| Molecular Weight | 128.94 g/mol | [3] |

| Melting Point | 9-11°C | [12] [3] [13] [14] [15] |

| Boiling Point | 194°C | [12] [3] [13] [14] [15] |

| Density (20°C) | 1.5634 g/cm³ | [12] [3] [13] [15] |

| Water Solubility | Miscible | [3] [13] [20] [21] [17] |

| pKa (25°C) | 1.35-1.48 | [13] [15] [21] [17] |

| log P (octanol/water) | 0.92 | [21] |

| Vapor Pressure (20°C) | 0.19 mmHg | [16] [15] [17] |

| Enthalpy of Combustion | -624 ± 4 kJ/mol | [19] |

Purity

Physical Description

Colorless liquid with a pungent odor; [ACGIH]

COLOURLESS LIQUID WITH PUNGENT ODOUR.

A colorless crystalline solid.

Color/Form

Colorless liquid

Colorless crystalline solid melting at 49 °C

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

193 °C

194 °C

381 °F

Flash Point

113 °C (235 °F) - closed cup

>235 °F

Heavy Atom Count

Vapor Density

4.45 (Air = 1)

Relative vapor density (air = 1): 4.4

4.4

Density

1.5634 g/cu cm at 20 °C

Relative density (water = 1): 1.56

1.563

LogP

0.92 (LogP)

log Kow = 0.92

0.92

Odor

Odor Threshold

Recognition odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits toxic fumes of /chlorides/.

Appearance

Melting Point

45 °F

12 °C

Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol

13.5 °C

"49.5 °F"

Storage

UNII

Related CAS

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Therapeutic Uses

Dichloroacetic acid is used in medical practice as a cauterizing agent. It rapidly penetrates and cauterizes the skin and keratins. Its cauterizing ability compares with that of electrocautery or freezing. It is used on calluses, hard and soft corns, xanthoma palpebrarum, seborrhoeic keratoses, in-grown nails, cysts and benign erosion of the cervix.

For over 25 years, DCA has been used clinically as an investigational drug to treat several metabolic disorders (congenital lactic acidosis, familial hypercholesterolemia, and diabetes). At the present time the most active pharmaceutical use of DCA is its application in the treatment of congenital lactic acidosis; applications in the treatment of diabetes and hypercholesteremia do not appear to have continued.

To investigate sensitization of metformin-cytotoxicity, cancer cells were treated with dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK). Metformin-cytotoxicity was mainly dependent on glucose availability and reducing power generated by pentose phosphate pathway, whereas DCA cotreatment enhanced metformin-cytotoxicity via reprogramming glucose metabolism by inhibiting PDK and increasing mitochondrial respiration. DCA cotreatment elicited cell death rather than cell survival despite high glucose and high GSH condition. In conclusion, DCA sensitized metformin-cytotoxicity by reprogramming glucose metabolism in part from aerobic glycolysis to mitochondrial oxidation, evidenced by measurements of glucose consumption, lactate release, and the ratio of oxygen consumption rate/extracellular acidification rate. /Dichloroacetate/

For more Therapeutic Uses (Complete) data for Dichloroacetic acid (31 total), please visit the HSDB record page.

Mechanism of Action

Dichloroacetate (DCA) promotes pyruvate entry into the Krebs cycle by inhibiting pyruvate dehydrogenase (PDH) kinase and thereby maintaining PDH in the active dephosphorylated state. DCA has recently gained attention as a potential metabolic-targeting therapy for heart failure but the molecular basis of the therapeutic effect of DCA in the heart remains a mystery. Once-daily oral administration of DCA alleviates pressure overload-induced left ventricular remodeling. We examined changes in the metabolic fate of pyruvate carbon (derived from glucose) entering the Krebs cycle by metabolic interventions of DCA. (13)C6-glucose pathway tracing analysis revealed that instead of being completely oxidized in the mitochondria for ATP production, DCA-mediated PDH dephosphorylation results in an increased acetyl-CoA pool both in control and pressure-overloaded hearts. DCA induces hyperacetylation of histone H3K9 and H4 in a dose-dependent manner in parallel to the dephosphorylation of PDH in cultured cardiomyocytes. DCA administration increases histone H3K9 acetylation in in vivo mouse heart. Interestingly, DCA-dependent histone acetylation was associated with an up-regulation of 2.3% of genes (545 out of 23,474 examined). Gene ontology analysis revealed that these genes are highly enriched in transcription-related categories. This evidence suggests that sustained activation of PDH by DCA results in an overproduction of acetyl-CoA, which exceeds oxidation in the Krebs cycle and results in histone acetylation. We propose that DCA-mediated PDH activation has the potential to induce epigenetic remodeling in the heart, which, at least in part, forms the molecular basis for the therapeutic effect of DCA in the heart. /Dichloroacetate/

Short-term treatment (11 days) of mice with dichloroacetate produced hypomethylation of DNA in liver, but this effect disappeared with longer-term treatment (44 weeks). However, the extent of methylation at 5-methylcytosine sites in DNA of liver tumors was reduced by chronic treatment (44 weeks) with dichloroacetic acid, but returned to normal if treatment was suspended 1 week prior to sacrifice. Hypomethylation of DNA and of the specific proto-oncogenes c-jun and c-myc was associated with an increase in their expression in dichloroacetate-promoted tumors when compared with surrounding nontumorous liver. The hypomethylation was reversed by prior administration of methionine, suggesting that dichloroacetate acts by depleting the availability of S-adenosyl-methionine for methylation. It appears that hypomethylation of promoter region for the c-myc gene occurs in several tissues (liver, kidney and bladder) in mice and precedes cell replication within these tissues; dichloroacetate prevents the methylation of hemimethylated sites in newly synthesized strands of DNA.

Pyruvate dehydrogenase kinase (PDK) inhibits pyruvate dehydrogenase (PDH) activity and thus promotes energetic switch from mitochondrial glucose oxidation to cytoplasmic glycolysis in cancerous cells (a phenomenon known as the 'Warburg effect') for their energy need, which facilitates the cancer progression by resisting induction of apoptosis and promoting tumor metastasis. Thus, in the present investigation, we explored the molecular mechanisms of the tumoricidal action of dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, on cells of a murine T cell lymphoma, designated as Dalton's lymphoma (DL). In vitro treatment of tumor cells with DCA inhibited their survival accompanied by a modulation of the biophysical composition of tumor-conditioned medium with respect to pH, glucose and lactate. DCA treatment also altered expression of HIF1-alpha and pH regulators: VATPase and MCT1 and production of cytokines: IL-10, IL-6 and IFN-gamma. Moreover, we also observed an alteration in the expression of other apoptosis and cell survival regulatory molecules: PUMA, GLUT1, Bcl2, p53, CAD, caspase-3 and HSP70. The study discusses the role of novel molecular mechanisms underlying DCA-dependent inhibition of tumor cell survival. This study shows for the first time that DCA-dependent alteration of tumor cell survival involves altered pH homeostasis and glucose metabolism. Thus, these findings will provide a new insight for therapeutic applications of DCA as a novel antineoplastic agent against T cell lymphoma. /Dichloroacetate/

Spontaneous apoptosis in hepatocytes of male B6C3F1 mice that received dichloroacetic acid (DCA) in their drinking water for 5-30 days (28-58 days of life) was examined as part of ongoing studies to determine the molecular basis of the hepatocarcinogenicity of this nongenotoxic water chlorination by-product. DCA at 0.5 and 5.0 g/liter, significantly reduced apoptosis relative to untreated controls in a dose dependent fashion. Regression analysis indicated that apoptosis declined over the 30-day period in the livers of control, age paired animals receiving no drug. Animals receiving low dose DCA exhibited a similar, although quantitatively depressed, trend line, whereas animals receiving high-dose DCA showed maximal depression of apoptosis at 5 days, which was sustained throughout the course of the 30 day period. These studies suggest that DCA has the ability to down regulate apoptosis in murine liver. When taken together with previous data demonstrating DCA dependent decrease in labeling index in these same livers, these data further support the hypothesis that the carcinogenic mechanism of DCA may involve suppression of the ability of the liver to remove initiated cells by apoptosis rather than by induction of selective proliferation of initiated cells.

Vapor Pressure

0.17 [mmHg]

0.179 mm Hg at 25 °C (extrapolated)

Vapor pressure, Pa at 20 °C: 19

1 mmHg at 111 °F

Pictograms

Corrosive;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

... The kinetics and biotransformation of dichloroacetate (DCA) and its effects on tyrosine metabolism /were measured/ in nine patients treated for 6 months with 25 mg/kg/day and in rats treated for 5 days with 50 mg/kg/day. ... The activity and expression of hepatic GSTz1/MAAI /was also measured/. Chronic administration of DCA causes a striking age-dependent decrease in its plasma clearance and an increase in its plasma half-life in patients and rats. Urinary excretion of unchanged DCA in rats increases with age, whereas oxalate, an end product of DCA metabolism, shows the opposite trend. Low concentrations of monochloroacetate (MCA), which is known to be neurotoxic, increase as a function of age in the urine of dosed rats. MCA was detectable in plasma only of older animals. Hepatic GSTz1/MAAI-specific activity was inhibited equally by DCA treatment among all age groups, whereas plasma and urinary levels of maleylacetone, a natural substrate for this enzyme, increased with age. We conclude that age is an important variable in the in vivo metabolism and elimination of DCA and that it may account, in part, for the neurotoxicity of this compound in humans and other species. /Dichloroacetate/

... Seven subjects with cirrhosis and six healthy volunteers received a 5-hour primed constant infusion of 6,6-2H2-glucose. After a 2-hour basal period, subjects received intravenous dichloroacetate, 35 mg/kg, over 30 minutes. Dichloroacetate pharmacokinetics were compared by the mixed-effects population-based technique. Glucose production was calculated by means of isotope dilution. ... Peak plasma dichloroacetate concentration in subjects with cirrhosis did not differ from that in control subjects, but typical dichloroacetate clearance was only 36% of that in control subjects (P <0 .001). Dichloroacetate decreased plasma lactate concentration by approximately 50% (P < 0.001), glucose production by 7% to 9% (P < 0.05), and plasma glucose concentration by 9% to 14% (P < 0.05) in both subjects with cirrhosis and control subjects. Dichloroacetate-induced decreases in plasma lactate and glucose concentrations and in glucose production in subjects with cirrhosis did not differ from those in control subjects. ... Plasma dichloroacetate clearance is markedly decreased in patients with cirrhosis, likely because of compromised hepatic function. Subjects with cirrhosis exhibit neither exaggerated inhibition of glucose production nor increased risk of hypoglycemia as a result of acute dichloroacetate-induced hypolactatemia. /Dichloroacetate/

The disposition of dichloroacetic acid (DCA) was investigated in Fischer 344 rats over the 48 hr after oral gavage of 282 mg/kg of 1- or 2-(14)C-DCA (1-DCA or 2-DCA) and 28.2 mg/kg of 2-DCA. DCA was absorbed quickly, and the major route of disposition was through exhalation of carbon dioxide and elimination in the urine. The dispositions of 1- and 2-DCA at 282 mg/kg were similar. With 2-DCA, the disposition differed with dose in that the percentage of the dose expired as carbon dioxide decreased from 34.4% (28.2 mg/kg) to 25.0% (282 mg/kg), while the percentage of the radioactivity excreted in the urine increased from 12.7 to 35.2%. This percentage increase in the urinary excretion was mostly attributable to the presence of unmetabolized DCA, which comprised more than 20% at the higher dose and less than 1% at the lower dose. The major urinary metabolites were glycolic acid, glyoxylic acid, and oxalic acid. DCA and its metabolites accumulated in the tissues and were eliminated slowly. After 48 hr, 36.4%, 26.2%, and 20.8% of the dose was retained in the tissues of rats administered 28.2 and 282 mg/kg of 2-DCA and 282 mg/kg of 1-DCA, respectively. Of the organs examined, the liver (4.9-7.9% of dose) and muscle (4.5-9.9%) contained the most radioactivity, followed by skin (3.3-4.5%), blood (1.4-2.6%), and intestines (1.0-1.7%). ...

For more Absorption, Distribution and Excretion (Complete) data for Dichloroacetic acid (17 total), please visit the HSDB record page.

Metabolism Metabolites

... Glutathione transferase zeta (GSTZ1-1) catalyzes the biotransformation of a range of alpha-haloalkanoates and the cis-trans isomerization of maleylacetoacetate. ... The purpose of this study was to examine the GSTZ1-1-catalyzed bioactivation of dichloroacetic acid (DCA), including the reaction of DCA-derived glyoxylate with amino acid nucleophiles and the characterization of the structures and kinetics of adduct formation by LC/MS. The binding of (1-(14)C)DCA-derived label to bovine serum albumin required both GSTZ1-1 and GSH, whereas the binding to dialyzed rat liver cytosolic protein was increased in the presence of GSH. Studies with model peptides (antiflammin-2 and IL-8 inhibitor) indicated that glyoxylate, rather than S-(alpha-chlorocarboxymethyl)glutathione, was the reactive species that modified amino acid nucleophiles. Both addition (+74 Da) and addition-elimination (+56 Da) adducts of glyoxylic acid were observed. Addition adducts (+74 Da) could not be characterized completely by mass spectrometry, whereas addition-elimination adducts (+56 Da) were characterized as 2-carboxy-4-imidazolidinones. 2-Carboxy-4-imidazolidinones were formed by the rapid equilibrium reaction of glyoxylate with the N-terminal amino group of antiflammin-2 to give an intermediate carbinolamine (K(eq) = 0.63 mM(-1)), which slowly eliminated water to give an intermediate imine (k(2) = 0.067 hour(-1)), which rapidly cyclized to give the 2-carboxy-4-imidazolidinone. Glucose 6-phosphate dehydrogenase was inactivated partially by glyoxylate when reactants were reduced with sodium borodeuteride, which may indicate that glyoxylate reacts with selective lysine epsilon-amino groups. The results of the present study demonstrate that GSTZ1-1 catalyzes the bioactivation of DCA to the reactive metabolite glyoxylate. The reaction of glyoxylate with cellular macromolecules may be associated with the multiorgan toxicity of DCA.

Trichloroethylene (TCE) is a well-known carcinogen in rodents and concerns exist regarding its potential carcinogenicity in humans. Oxidative metabolites of TCE, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), are thought to be hepatotoxic and carcinogenic in mice. The reactive products of glutathione conjugation, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), and S-(1,2-dichlorovinyl) glutathione (DCVG), are associated with renal toxicity in rats. Recently, we developed a new analytical method for simultaneous assessment of these TCE metabolites in small-volume biological samples. Since important gaps remain in our understanding of the pharmacokinetics of TCE and its metabolites, we studied a time-course of DCA, TCA, DCVG and DCVG formation and elimination after a single oral dose of 2100 mg/kg TCE in male B6C3F1 mice. Based on systemic concentration-time data, we constructed multi-compartment models to explore the kinetic properties of the formation and disposition of TCE metabolites, as well as the source of DCA formation. We conclude that TCE-oxide is the most likely source of DCA. According to the best-fit model, bioavailability of oral TCE was approximately 74%, and the half-life and clearance of each metabolite in the mouse were as follows: DCA: 0.6 hr, 0.081 mL/hr; TCA: 12 hr, 3.80 mL/hr; DCVG: 1.4 hr, 16.8 mL/hr; DCVC: 1.2 hr, 176 mL/hr. In B6C3F1 mice, oxidative metabolites are formed in much greater quantities (approximately 3600 fold difference) than glutathione-conjugative metabolites. In addition, DCA is produced to a very limited extent relative to TCA, while most of DCVG is converted into DCVC. These pharmacokinetic studies provide insight into the kinetic properties of four key biomarkers of TCE toxicity in the mouse, representing novel information that can be used in risk assessment.

Dichloroacetate (DCA) is a potential environmental hazard and an investigational drug. Repeated doses of DCA result in reduced drug clearance, probably through inhibition of glutathione transferase zeta1 (GSTZ1), a cytosolic enzyme that converts DCA to glyoxylate. DCA is known to be taken up by mitochondria, where it inhibits pyruvate dehydrogenase kinase, its major pharmacodynamic target. We tested the hypothesis that the mitochondrion was also a site of DCA biotransformation. Immunoreactive GSTZ1 was detected in liver mitochondria from humans and rats, and its identity was confirmed by liquid chromatography/tandem mass spectrometry analysis of the tryptic peptides. Study of rat submitochondrial fractions revealed GSTZ1 to be localized in the mitochondrial matrix. The specific activity of GSTZ1-catalyzed dechlorination of DCA was 2.5- to 3-fold higher in cytosol than in whole mitochondria and was directly proportional to GSTZ1 protein expression in the two compartments. Rat mitochondrial GSTZ1 had a 2.5-fold higher (App)K(m) for glutathione than cytosolic GSTZ1, whereas the (App)K(m) values for DCA were identical. Rats administered DCA at a dose of 500 mg/kg/day for 8 weeks showed reduced hepatic GSTZ1 activity and expression of approximately 10% of control levels in both cytosol and mitochondria. We conclude that the mitochondrion is a novel site of DCA biotransformation catalyzed by GSTZ1, an enzyme colocalized in cytosol and mitochondrial matrix. /Dichloroacetate/

For more Metabolism/Metabolites (Complete) data for Dichloroacetic acid (22 total), please visit the HSDB record page.

Dichloroacetic acid is metabolized in the liver by oxidative dechlorination to yield glyoxylate, which can enter intermediary metabolism and either be oxidized to oxalate and excreted, converted to carbon dioxide, and/or incorporated into amino acids or other cellular molecules. (L2086)

Associated Chemicals

Sodium dichloroacetate; 2156-56-1

Wikipedia

Drug Warnings

... Dichloroacetate causes a reversible peripheral neuropathy in several species, including humans. However, recent clinical trials indicate that adults are considerably more susceptible to this adverse effect than children. ,,, /Dichloroacetate/

Effects of DCA treatment have been limited to transient central neuropathy (sedation), peripheral neuropathy (tingling in fingers and toes and nerve conduction changes), and metabolic changes such as decreases in fasting glucose, plasma lactate and cholesterol, and alanine.

A patient with homozygous familial hypercholesterolemia who received single oral doses of 3 g (concentration not specified) dichloroacetic acid daily for 4 months developed reversible peripheral neuropathy characterized by loss of reflexes and muscle weakness; the effect subsided several weeks after cessation of treatment. A second case of peripheral neuropathy in the lower extremities was reported in a 13-year-old girl treated with dichloroacetate for 1 year.

For more Drug Warnings (Complete) data for Dichloroacetic acid (8 total), please visit the HSDB record page.

Biological Half Life

Dichloroacetic acid was given intravenously (50 mg/kg bw) or orally (50 mg/kg bw or 50 mg/kg bw plus 50 mg thiamine (vitamin B1) to healthy human volunteers (eight men and four women, aged 18 to 45 years), and a range of pharmacokinetic parameters were measured. On average, there was no evidence of an effect of vitamin B1 on the kinetics of dichloroacetic acetic. The average plasma half-life was 2.7 +/- 0.4 hr ... . There was no difference in the ... elimination half-life between men and women. ... The elimination half-life was markedly prolonged after a second dose of dichloroacetic acid.

The pharmacokinetics of dichloroacetic acid was studied in rats and dogs. Three male Sprague-Dawley rats and two male beagle dogs were given 100 mg/kg bw dichloroacetic acid intravenously; the average plasma elimination half-life was 2.97 hr (range, 2.1-4.4 hr) in rats and 20.8 hr (range, 17.1-24.6 hr) in dogs; ... .

Trichloroethylene (TCE) is a well-known carcinogen in rodents and concerns exist regarding its potential carcinogenicity in humans. Oxidative metabolites of TCE, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), are thought to be hepatotoxic and carcinogenic in mice. The reactive products of glutathione conjugation, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), and S-(1,2-dichlorovinyl) glutathione (DCVG), are associated with renal toxicity in rats. ... We studied a time-course of DCA, TCA, DCVG and DCVG formation and elimination after a single oral dose of 2100 mg/kg TCE in male B6C3F1 mice. ... According to the best-fit model, bioavailability of oral TCE was approximately 74%, and the half-life and clearance of each metabolite in the mouse were as follows: DCA: 0.6 hr, 0.081 mL/hr; TCA: 12 hr, 3.80 mL/hr; DCVG: 1.4 hr, 16.8 mL/hr; DCVC: 1.2 hr, 176 mL/hr. ...

For more Biological Half-Life (Complete) data for Dichloroacetic acid (11 total), please visit the HSDB record page.

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

It has been manufactured by the chlorination of acetic and chloroacetic acids, reduction of trichloroacetic acid, hydrolysis of pentachloroethane, and hydrolysis of dichloroacetyl chloride. Due to similar boiling points, the separation of dichloroacetic acid from chloroacetic acid is not practical by conventional distillation. However, this separation has been accomplished by the addition of azeotropeforming hydrocarbons such as bromobenzene or by distillation of the methyl or ethyl ester.

Derivation: Chlorination of acetic acid in presence of iodine.

General Manufacturing Information

Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/

Dichloroacetic acid was reported to be first synthesized in 1864 by the further chlorination of monochloroacetic acid with chlorine. Haloacetic acids were first detected in 1983 as disinfection by-products in chlorinated drinking-waters, 9 years after the discovery of trihalomethanes in chlorinated waters.

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: dichloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.242 ug/L.

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: dichloroacetic acid; Matrix: drinking water; Detection Limit: 0.084 ug/L.

Method: EPA-OGWDW/TSC 557; Procedure: ion chromatography electrospray ionization tandem mass spectometry; Analyte: dichloroacetic acid; Matrix: finished drinking water; Detection Limit: 0.055 ug/L.

Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: dichloroacetic acid; Matrix: water; Detection Limit: 0.05 ug/L.

Clinical Laboratory Methods

An ion chromatography method was developed for the simultaneous detection of three soluble herbicides (glyphosate, bentazone and picloram), three chlorine disinfection byproducts (monochloroacetic acid, dichloroacetic acid and trichloroacetic acid) and 12 anions in water (Cl(-), Br(-), SO4(2-), CO3(2-), ClO3(-), ClO4(-), BrO3(-), PO4(3-), NO2(-), NO3(-), CH3COO(-) and COO(-)). High linearity (r(2) > 0.996) was observed for all target analytes for each respective concentration range. The limit of detection and limit of quantitation were between 0.21-0.85 and 0.06-25.46 ug/L, respectively. However, the interference effect of Cl(-), NO3(-) , SO4 (2-) and CO3(2-) on some target analytes must be considered during the analysis. Sample pre-treatment by a hydrogen column (H-column) required to reduce the negative effect of CO3(2-). Additionally, sample pre-treatment by a sliver-hydrogen column (Ag-H-column) is required when Cl(-) > 100 mg/L and SO4(2-) < 50 mg/L, and pre-treatment by both a barium column (Ba-column) and an H-column is required when Cl(-) > 100 mg/L and SO4(2-) > 50 mg/L. When Cl(-) > 100 mg/L, SO4(2-) > 50 mg/L and CO3(2-) > 20 mg/L, the sample pre-treatment by either an Ag-H-Ba-column or an Ag-H-column and Ba-column is required to minimize interference.

Storage Conditions

Store separately in a corrosive-resistant location. Prior to working with DCA you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from incompatible materials ... . Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK), has been recently demonstrated as a promising nontoxic antineoplastic agent that promotes apoptosis of cancer cells. In the present study, we aimed to investigate the antitumor effect of DCA combined with 5-Fluorouracil (5-FU) on colorectal cancer (CRC) cells. Four human CRC cell lines were treated with DCA or 5-FU, or a combination of DCA and 5-FU. The cell viability was determined by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. The interaction between DCA and 5-FU was evaluated by the median effect principle. Immunocytochemistry with bromodeoxyuridine (BrdU) was carried out to determine the proliferation of CRC cells. Cell cycle and apoptosis were measured by flow cytometry, and the expression of apoptosis-related molecules was assessed by western blot. Our results demonstrated that DCA inhibited the viability of CRC cells and had synergistic antiproliferation in combination with 5-FU. Moreover, compared with 5-FU alone, the apoptosis of CRC cells treated with DCA and 5-FU was enhanced and demonstrated with the changes of Bcl-2, Bax, and caspase-3 proteins. Our results suggest that DCA has a synergistic antitumor effect with 5-FU on CRC cell lines in vitro. /Dichloroacetate/

The unique metabolic profile of cancer (aerobic glycolysis) is an attractive therapeutic target for cancer. Dichloroacetate(DCA), an inhibitor of pyruvate dehydrogenase kinase, has been shown to reverse glycolytic phenotype and induce mitochondrion-dependent apoptosis. In the present study, we investigated the effects of S6 kinase 1 (S6K1) inhibition on DCA-induced cell death and the underlying mechanisms in breast cancer cells. Cell death was evaluated by annexin V and PI staining. The synergistic effects of DCA and PF4708671 were assessed by isobologram analysis. Small interfering RNA (siRNA) was used for suppressing gene expression. The mRNA and protein levels were measured by RT-PCR and Western blot analysis, respectively. PF4708671, a selective inhibitor of S6K1, and knockdown of S6K1 with specific siRNA enhanced DCA-induced cell death. Interestingly, a combination of DCA/PF4708671 markedly reduced protein expression of a glycolytic enzyme, hexokinase 2 (HK2). Suppression of HK2 activity using specific siRNA and 2-deoxyglucose (2-DG) further enhanced cell sensitivity to DCA/PF4708671. Overexpression of Myc-tagged HK2 rescued cell death induced by DCA/PF4708671. Based on these findings, we propose that inhibition of S6K1, in combination with the glycolytic inhibitor, DCA, provides effective cancer therapy. /Dichloroacetate/

The unique metabolism of breast cancer cells provides interest in exploiting this phenomenon therapeutically. Metformin, a promising breast cancer therapeutic, targets complex I of the electron transport chain leading to an accumulation of reactive oxygen species (ROS) that eventually lead to cell death. Inhibition of complex I leads to lactate production, a metabolic byproduct already highly produced by reprogrammed cancer cells and associated with a poor prognosis. While metformin remains a promising cancer therapeutic, we sought a complementary agent to increase apoptotic promoting effects of metformin while attenuating lactate production possibly leading to greatly improved efficacy. Dichloroacetate (DCA) is a well-established drug used in the treatment of lactic acidosis which functions through inhibition of pyruvate dehydrogenase kinase (PDK) promoting mitochondrial metabolism. Our purpose was to examine the synergy and mechanisms by which these two drugs kill breast cancer cells. Cell lines were subjected to the indicated treatments and analyzed for cell death and various aspects of metabolism. Cell death and ROS production were analyzed using flow cytometry, Western blot analysis, and cell counting methods. Images of cells were taken with phase contrast microscopy or confocal microscopy. Metabolism of cells was analyzed using the Seahorse XF24 analyzer, lactate assays, and pH analysis. We show that when DCA and metformin are used in combination, synergistic induction of apoptosis of breast cancer cells occurs. Metformin-induced oxidative damage is enhanced by DCA through PDK1 inhibition which also diminishes metformin promoted lactate production. We demonstrate that DCA and metformin combine to synergistically induce caspase-dependent apoptosis involving oxidative damage with simultaneous attenuation of metformin promoted lactate production. Innovative combinations such as metformin and DCA show promise in expanding breast cancer therapies. /Dichloroacetate/

For more Interactions (Complete) data for Dichloroacetic acid (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: El Arem A, Thouri A, Zekri M, Saafi EB, Ghrairi F, Zakhama A, Achour L. Nephroprotective effect of date fruit extract against dichloroacetic acid exposure in adult rats. Food Chem Toxicol. 2014 Mar;65:177-84. doi: 10.1016/j.fct.2013.12.023. Epub 2014 Jan 3. PubMed PMID: 24394489.

3: Wang YX, Zeng Q, Wang L, Huang YH, Lu ZW, Wang P, He MJ, Huang X, Lu WQ. Temporal variability in urinary levels of drinking water disinfection byproducts dichloroacetic acid and trichloroacetic acid among men. Environ Res. 2014 Nov;135:126-32. doi: 10.1016/j.envres.2014.05.035. Epub 2014 Sep 28. PubMed PMID: 25262085.

4: Wood CE, Hester SD, Chorley BN, Carswell G, George MH, Ward W, Vallanat B, Ren H, Fisher A, Lake AD, Okerberg CV, Gaillard ET, Moore TM, Deangelo AB. Latent carcinogenicity of early-life exposure to dichloroacetic acid in mice. Carcinogenesis. 2015 Jul;36(7):782-91. doi: 10.1093/carcin/bgv057. Epub 2015 Apr 25. PubMed PMID: 25913432.

5: McPherson NO, Zander-Fox D, Lane M. Stimulation of mitochondrial embryo metabolism by dichloroacetic acid in an aged mouse model improves embryo development and viability. Fertil Steril. 2014 May;101(5):1458-66. doi: 10.1016/j.fertnstert.2013.12.057. Epub 2014 Feb 19. PubMed PMID: 24559721.

6: Pandey A, Vimal D, Chandra S, Saini S, Narayan G, Kar Chowdhuri D. Long-term dietary exposure to low concentration of dichloroacetic acid promoted longevity and attenuated cellular and functional declines in aged Drosophila melanogaster. Age (Dordr). 2014 Jun;36(3):9628. doi: 10.1007/s11357-014-9628-1. Epub 2014 Feb 18. PubMed PMID: 24535708; PubMed Central PMCID: PMC4082589.

7: Arany I, Clark JS, Reed D, Szabó I, Ember I, Juncos LA. The role of p66shc in taxol- and dichloroacetic acid-dependent renal toxicity. Anticancer Res. 2013 Aug;33(8):3119-22. PubMed PMID: 23898068.

8: Zhang L, Meng Z, Zang S. Preparation and characterization of Pd/Fe bimetallic nanoparticles immobilized on Al2O3/PVDF membrane: Parameter optimization and dechlorination of dichloroacetic acid. J Environ Sci (China). 2015 May 1;31:194-202. doi: 10.1016/j.jes.2014.12.009. Epub 2015 Mar 30. PubMed PMID: 25968273.

9: Mehrjouei M, Müller S, Möller D. Synergistic effect of the combination of immobilized TiO2, UVA and ozone on the decomposition of dichloroacetic acid. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2012;47(8):1073-81. doi: 10.1080/10934529.2012.668026. PubMed PMID: 22506699.

10: Ding Y, Zhu J, Ji D, Cao Y, Ling X, Chen W. Enhancing adsorption efficiency of dichloroacetic acid onto mesoporous carbons: Procedure optimization, mechanism and characterization. J Colloid Interface Sci. 2015 Aug 15;452:134-140. doi: 10.1016/j.jcis.2015.04.040. Epub 2015 Apr 25. PubMed PMID: 25935284.

11: Zhang N, Palmer AF. Development of a dichloroacetic acid-hemoglobin conjugate as a potential targeted anti-cancer therapeutic. Biotechnol Bioeng. 2011 Jun;108(6):1413-20. doi: 10.1002/bit.23071. Epub 2011 Feb 18. PubMed PMID: 21328317.

12: National Toxicology Program. NTP report on the toxicology studies of dichloroacetic acid (CAS No. 79-43-6) in genetically modified (FVB Tg.AC hemizygous) mice (dermal and drinking water studies) and carcinogenicity studies of dichloroacetic acid in genetically modified [B6.129-Trp53(tm1Brd) (N5) haploinsufficient] mice (drinking water studies). Natl Toxicol Program Genet Modif Model Rep. 2007 Apr;(11):1-168. PubMed PMID: 18784768.

13: Zeng T, Arnold WA. Clustering chlorine reactivity of haloacetic acid precursors in inland lakes. Environ Sci Technol. 2014;48(1):139-48. doi: 10.1021/es403766n. Epub 2013 Dec 13. PubMed PMID: 24299068.

14: Stander XX, Stander BA, Joubert AM. In vitro effects of an in silico-modelled 17β-estradiol derivative in combination with dichloroacetic acid on MCF-7 and MCF-12A cells. Cell Prolif. 2011 Dec;44(6):567-81. doi: 10.1111/j.1365-2184.2011.00789.x. Epub 2011 Oct 13. PubMed PMID: 21992416.

15: Gu L, Yu X, Xu J, Lv L, Wang Q. Removal of dichloroacetic acid from drinking water by using adsorptive ozonation. Ecotoxicology. 2011 Jul;20(5):1160-6. doi: 10.1007/s10646-011-0680-7. Epub 2011 Apr 17. PubMed PMID: 21499868.

16: Tang S, Wang XM, Yang HW, Xie YF. Haloacetic acid removal by sequential zero-valent iron reduction and biologically active carbon degradation. Chemosphere. 2013 Jan;90(4):1563-7. doi: 10.1016/j.chemosphere.2012.09.046. Epub 2012 Oct 15. PubMed PMID: 23079162.

17: Esrafili MD. Investigation of H-bonding and halogen-bonding effects in dichloroacetic acid: DFT calculations of NQR parameters and QTAIM analysis. J Mol Model. 2012 Dec;18(12):5005-16. doi: 10.1007/s00894-012-1496-y. Epub 2012 Jun 27. PubMed PMID: 22736221.

18: Hung SH, Her GR. A convenient and sensitive method for haloacetic acid analysis in tap water by on-line field-amplified sample-stacking CE-ESI-MS. J Sep Sci. 2013 Nov;36(21-22):3635-43. doi: 10.1002/jssc.201300649. Epub 2013 Oct 20. PubMed PMID: 24019225.

19: Brashear WT, Bishop CT, Abbas R. Electrospray analysis of biological samples for trace amounts of trichloroacetic acid, dichloroacetic acid, and monochloroacetic acid. J Anal Toxicol. 1997 Sep;21(5):330-4. PubMed PMID: 9288583.

20: Ketcha MM, Stevens DK, Warren DA, Bishop CT, Brashear WT. Conversion of trichloroacetic acid to dichloroacetic acid in biological samples. J Anal Toxicol. 1996 Jul-Aug;20(4):236-41. PubMed PMID: 8835661.